N-(1-Cyano-3-methylcyclohexyl)-4-fluoro-2-methylbenzamide
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Description
“N-(1-Cyano-3-methylcyclohexyl)-4-fluoro-2-methylbenzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a CONH2 group), a fluorine atom attached to the benzene ring, and a cyano group (CN) attached to a methylated cyclohexyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide group, the fluorine atom on the benzene ring, and the cyano group on the cyclohexyl ring . The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzamide, fluorine, and cyano groups. The benzamide group might undergo reactions typical of amides and aromatic compounds. The fluorine atom, being highly electronegative, could influence the compound’s reactivity and polarity. The cyano group might participate in reactions typical of nitriles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzamide, fluorine, and cyano groups could affect properties such as polarity, solubility, melting point, and boiling point .Future Directions
Properties
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)-4-fluoro-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O/c1-11-4-3-7-16(9-11,10-18)19-15(20)14-6-5-13(17)8-12(14)2/h5-6,8,11H,3-4,7,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJZKJORONWWMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2=C(C=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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